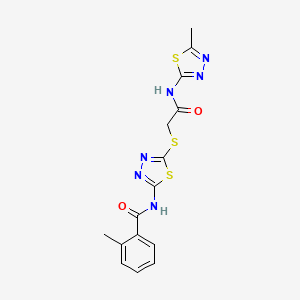

![molecular formula C21H21NO4S B2675524 (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 753030-79-4](/img/structure/B2675524.png)

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

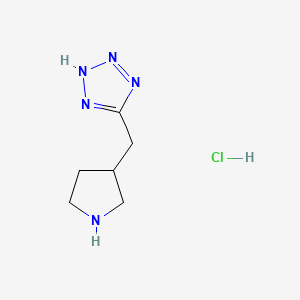

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Molecular Engineering

This compound plays a crucial role in the synthesis and molecular engineering of various chemical entities, demonstrating its significance in the creation of novel molecules with specific structural and functional properties. For instance, it is used in the preparation of 1,3‐Thiazolidine‐dicarboxylates through reactions with thioketones, leading to the formation of spirocyclic cycloadducts with distinct configurations. This process showcases the compound's utility in synthesizing heterocyclic structures with potential applications in drug design and materials science (Mlostoń, Urbaniak, & Heimgartner, 2002).

Furthermore, it has been involved in studies exploring the reaction dynamics under microwave irradiation, offering insights into efficient and environmentally friendly synthetic methodologies. Such studies contribute to the advancement of green chemistry principles in the synthesis of complex molecules (Al-Zaydi, 2010).

Crystal Structure and Computational Studies

Research into the crystal structure and computational studies of molecules derived from "(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid" highlights its role in understanding the stereochemical aspects of molecular interactions. Investigations into the synthesis of 2-aryl-thiazolidine-4-carboxylic acids have provided valuable data on diastereomeric excess, reaction mechanisms, and the impact of substituents on molecular properties. These findings have implications for designing molecules with desired stereochemical configurations and functional properties (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Advanced Materials and Fluorescence Studies

The compound's application extends to the field of advanced materials, where it is used to engineer carbon dots with high fluorescence quantum yield. Such materials are of great interest for their potential applications in bioimaging, sensors, and optoelectronic devices. The ability to manipulate the fluorescence properties of carbon dots through chemical modification underscores the importance of this compound in materials science research (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves the protection of the amine group, followed by the formation of the thiazolidine ring and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "L-alanine", "2,4-pentanedione", "thiourea", "9H-fluorene", "methyl chloroformate", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group of L-alanine with methyl chloroformate and triethylamine to form N-Boc-L-alanine", "Reaction of N-Boc-L-alanine with 2,4-pentanedione and thiourea to form the thiazolidine ring", "Introduction of the fluorenyl group by reacting 9H-fluorene with N-Boc-L-alanine thiazolidine in the presence of hydrochloric acid", "Deprotection of the amine group and the carboxylic acid group by treatment with sodium hydroxide to obtain (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid", "Purification of the product by extraction with diethyl ether and ethyl acetate, followed by drying and recrystallization from water" ] } | |

CAS番号 |

753030-79-4 |

分子式 |

C21H21NO4S |

分子量 |

383.46 |

IUPAC名 |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)17(19(23)24)22-18(27-21)20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,11H2,1-2H3,(H,23,24)/t17?,18-/m1/s1 |

InChIキー |

FTAMZCNCHJRKIG-QRWMCTBCSA-N |

SMILES |

CC1(C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

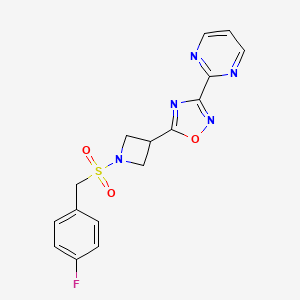

![2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2675446.png)

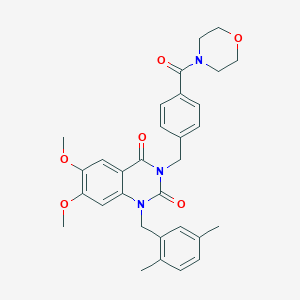

![2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2675447.png)

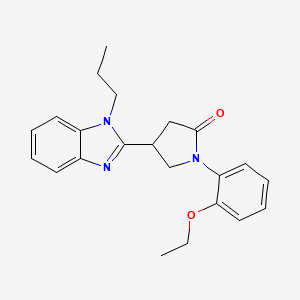

![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2675450.png)

![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)

![5-Benzyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2675454.png)

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)

![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)

![[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride](/img/structure/B2675462.png)